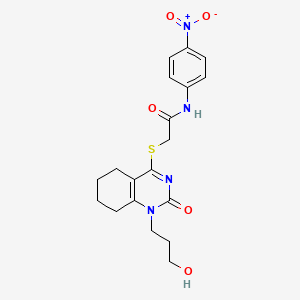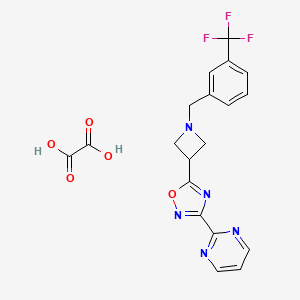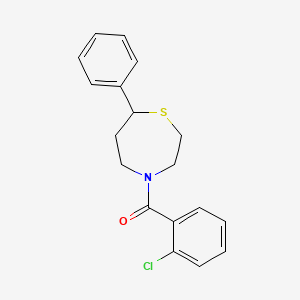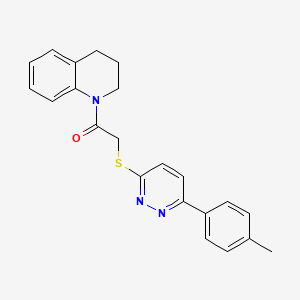
Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate” is a chemical compound with the molecular formula C9H14O4 . It has a molecular weight of 186.21 .
Molecular Structure Analysis
The molecule contains a total of 27 bonds. There are 13 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 four-membered ring, 1 ester (aliphatic), 1 ketone (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 186.21 . The specific physical and chemical properties like boiling point, melting point, etc., are not available in the current resources.科学的研究の応用
Synthesis Pathways and Mechanistic Studies
Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate, a compound of interest due to its unique structure, has been explored in various synthetic pathways and mechanistic studies. For instance, the study of electrocyclic reactions in cyclobutenes highlights the intricate balance between ester and formyl groups, demonstrating the compound's utility in confirming theoretical predictions on torquoselectivity (Niwayama & Houk, 1992). Similarly, research into the synthesis of 4-oxobutansäure methylesters underscores the compound's role in the efficient production of sensitive methyl 4-oxobutanoates, showcasing its relevance in creating valuable intermediates for further chemical transformations (Kunz, Janowitz, & Reißig, 1990).
Antiviral Research
In antiviral research, derivatives of 1-aminocyclobutanecarboxylic acid, closely related to the structure of interest, have shown significant potential. These compounds have been synthesized and evaluated for their NMDA receptor antagonist activity and anticonvulsant action, providing insights into new therapeutic avenues for neurological conditions (Gaoni et al., 1994). Additionally, the exploration of 1-Aminocyclopropane-1-carboxylate and 1-Aminocyclobutane-1-carboxylate as ligands for NMDA-associated glycine receptors has opened new pathways for understanding neurotransmission and potential treatments for neuropharmacological disorders (Rao et al., 1990).
Catalysis and Reaction Mechanisms
The compound's role extends into catalysis and reaction mechanism studies, where its structural features facilitate understanding of conrotatory electrocyclic ring openings and the effects of substituents on reaction rates and stereoselectivities. This contributes significantly to the fundamental understanding of chemical reactivity and the development of new synthetic methodologies (Niwayama, Kallel, Spellmeyer, Sheu, & Houk, 1996).
Cancer Research and Chemotherapy
Moreover, research on platinum(II) complexes incorporating derivatives of 3-hydroxycyclobutanedicarboxylic acid highlights the potential for designing new chemotherapy agents. The synthesis and evaluation of these complexes against various cancer cell lines underscore the compound's relevance in the search for more effective cancer treatments (Pavlova et al., 2023).
特性
IUPAC Name |
methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-7(11)9(8(12)13-2)4-6(10)5-9/h6,10H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNQVIKHEYHLPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(CC(C1)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Hydroxy-2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-(3,4,5-trimethoxyphenyl)methyl]-6-(hydroxymethyl)pyran-4-one](/img/structure/B2648890.png)




![1-(2-Methyl-1-oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2648897.png)
![N-(4-chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2648898.png)

![2-Chloro-N-[[(2R,3S)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]propanamide](/img/structure/B2648901.png)



